molecular formula C17H10F3NO2 B6300470 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024394-73-7

2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B6300470
CAS No.: 1024394-73-7
M. Wt: 317.26 g/mol
InChI Key: IFLYTMIJTUQSFA-UHFFFAOYSA-N
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Description

2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 4-(trifluoromethyl)aniline with indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or indene moiety are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted analogs.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, it may be used to study the effects of trifluoromethylated compounds on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the materials science industry, the compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
  • 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
  • 2-({[4-bromo-3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione

Uniqueness: The presence of the trifluoromethyl group in 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

3-hydroxy-2-[[4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLYTMIJTUQSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409540
Record name 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-24-0
Record name 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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